molecular formula C11H15ClN4O4 B13745359 3-(p-Nitro-benzoyloxy)propylguanidine hydrochloride CAS No. 19623-20-2

3-(p-Nitro-benzoyloxy)propylguanidine hydrochloride

Cat. No.: B13745359
CAS No.: 19623-20-2
M. Wt: 302.71 g/mol
InChI Key: XOKBLSLORQIICS-UHFFFAOYSA-N
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Description

[N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium chloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a nitrobenzoyl group attached to a propyl chain, which is further linked to a carbamimidoyl group, forming an azanium chloride salt. Its distinct structure makes it an interesting subject for studies in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium chloride typically involves a multi-step process:

    Formation of the Nitrobenzoyl Intermediate: The initial step involves the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride.

    Attachment to Propyl Chain: The 4-nitrobenzoyl chloride is then reacted with 3-hydroxypropylamine under controlled conditions to form the 3-(4-nitrobenzoyl)oxypropyl intermediate.

    Formation of Carbamimidoyl Group: This intermediate is further reacted with cyanamide to introduce the carbamimidoyl group.

    Formation of Azanium Chloride Salt: The final step involves the protonation of the carbamimidoyl group with hydrochloric acid to form the azanium chloride salt.

Industrial Production Methods

Industrial production of [N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium chloride follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure precise control over reaction conditions.

    Purification Steps: Employing techniques such as recrystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium chloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Amines: Reduction of the nitro group results in the formation of amines.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium chloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

    Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • [N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium bromide
  • [N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium iodide

Uniqueness

[N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium chloride is unique due to its specific chloride salt form, which influences its solubility, reactivity, and biological activity compared to its bromide and iodide counterparts.

This detailed article provides a comprehensive overview of [N’-[3-(4-nitrobenzoyl)oxypropyl]carbamimidoyl]azanium chloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

19623-20-2

Molecular Formula

C11H15ClN4O4

Molecular Weight

302.71 g/mol

IUPAC Name

diaminomethylidene-[3-(4-nitrobenzoyl)oxypropyl]azanium;chloride

InChI

InChI=1S/C11H14N4O4.ClH/c12-11(13)14-6-1-7-19-10(16)8-2-4-9(5-3-8)15(17)18;/h2-5H,1,6-7H2,(H4,12,13,14);1H

InChI Key

XOKBLSLORQIICS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCC[NH+]=C(N)N)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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